molecular formula C16H11BrFNO4S B2390893 methyl 4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291867-79-2

methyl 4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No. B2390893
CAS RN: 1291867-79-2
M. Wt: 412.23
InChI Key: WVJCGHHJYDSPBW-UHFFFAOYSA-N
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Description

The compound “methyl 4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide” belongs to the class of organic compounds known as benzothiazines . Benzothiazines are aromatic heterocyclic compounds containing a benzene fused to a thiazine ring . This specific compound has additional functional groups such as a bromophenyl group, a fluorine atom, and a carboxylate ester group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting from a benzothiazine backbone . The bromophenyl and fluoro groups could be introduced through electrophilic aromatic substitution reactions . The carboxylate ester group could be introduced through an esterification reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazine ring system, with a bromophenyl group and a fluorine atom attached to different positions on the ring . The carboxylate ester group would be attached to the thiazine ring .


Chemical Reactions Analysis

As an aromatic compound, this molecule could undergo various types of reactions characteristic of aromatic systems, such as electrophilic aromatic substitution . The presence of the bromophenyl and fluoro groups could direct these reactions to specific positions on the ring . The ester group could undergo reactions such as hydrolysis or transesterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic ring system would likely make the compound relatively stable and non-reactive . The bromophenyl and fluoro groups could increase the compound’s polarity, potentially affecting its solubility in different solvents . The carboxylate ester group could make the compound susceptible to hydrolysis .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is used. As with any chemical, appropriate safety precautions should be taken when handling this compound, including the use of personal protective equipment and proper ventilation .

Future Directions

Future research on this compound could involve further exploration of its potential pharmacological activities, as well as the development of methods for its synthesis and characterization . Additionally, studies could be conducted to investigate the compound’s physical and chemical properties, and to assess its safety and potential environmental impact .

properties

IUPAC Name

methyl 4-(4-bromophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrFNO4S/c1-23-16(20)15-9-19(12-5-2-10(17)3-6-12)13-8-11(18)4-7-14(13)24(15,21)22/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJCGHHJYDSPBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=C(S1(=O)=O)C=CC(=C2)F)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

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